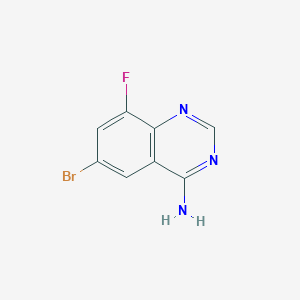

6-Bromo-8-fluoroquinazolin-4-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-8-fluoroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN3/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVPWZRBRPYSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC=N2)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 6-Bromo-8-fluoroquinazolin-4-amine Structural Analogs and Derivatives

Executive Summary

The 6-bromo-8-fluoroquinazolin-4-amine scaffold represents a privileged pharmacophore in modern oncology drug discovery. Structurally positioned between the classic 4-anilinoquinazoline EGFR inhibitors (e.g., Gefitinib, Erlotinib) and next-generation kinase inhibitors, this core offers a unique balance of electronic modulation and synthetic versatility.

The 8-fluoro substituent is critical for blocking metabolic oxidation at the susceptible C8 position while modulating the pKa of the N1 nitrogen, thereby influencing ATP-binding affinity. Simultaneously, the 6-bromo handle serves as a orthogonal functionalization site, enabling late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce solubility-enhancing groups or covalent warheads (Michael acceptors).

This guide details the synthesis, structure-activity relationships (SAR), and biological applications of this scaffold, providing a roadmap for its utilization in targeting EGFR and Aurora A kinases.

Chemical Architecture & Synthesis

Retrosynthetic Analysis

The most robust industrial route to 6-bromo-8-fluoroquinazolin-4-amine derivatives proceeds through the Niementowski quinazoline synthesis variation, utilizing 2-amino-5-bromo-3-fluorobenzoic acid as the defining starting material. This pathway avoids the regioselectivity issues often encountered when halogenating the pre-formed quinazoline ring.

Synthesis Workflow Diagram

Caption: Step-wise synthesis from the anthranilic acid precursor to the active kinase inhibitor core.

Medicinal Chemistry & SAR

The "Fluorine Effect" at C8

The introduction of fluorine at the C8 position is not merely for patent novelty; it serves three distinct physicochemical functions:

-

Metabolic Blockade: The C8 position is a primary site for oxidative metabolism (hydroxylation) by cytochrome P450 enzymes in non-fluorinated quinazolines. Fluorine substitution extends the half-life (

) of the molecule. -

pKa Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring. This lowers the pKa of the N1 nitrogen (typically from ~3.5 to ~2.5), which can reduce non-specific binding while maintaining H-bond acceptor capability in the ATP hinge region.

-

Conformational Control: The small Van der Waals radius of fluorine (1.47 Å) minimizes steric clash with the kinase hinge region (specifically Met793 in EGFR), unlike a chloro or methyl group which might disrupt binding.

The "Bromine Handle" at C6

The C6 bromine is a strategic "exit vector" pointing towards the solvent-exposed region of the ATP binding pocket.

-

Solubility: It allows for the coupling of solubilizing morpholine or piperazine tails.

-

Covalency: In 3rd-generation EGFR inhibitors (e.g., Osimertinib analogs), this position is often functionalized with acrylamides to form covalent bonds with Cys797 .

SAR Logic Map

Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.

Biological Applications

Primary Target: EGFR Tyrosine Kinase

The 4-anilino-6-bromo-8-fluoroquinazoline class functions primarily as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).

-

Mechanism: The N1 nitrogen accepts a hydrogen bond from Met793 in the hinge region. The 4-anilino moiety occupies the hydrophobic pocket.

-

Potency: Derivatives often show low nanomolar (

nM)

Secondary Target: Aurora A Kinase

Recent studies identify this scaffold, particularly when substituted with a carboxylic acid at C2 or specific anilines, as a potent inhibitor of Aurora A kinase, a key regulator of mitosis. Inhibition leads to G2/M cell cycle arrest and apoptosis in MCF-7 breast cancer lines.

Signaling Pathway Diagram

Caption: EGFR signaling cascade showing the point of intervention by the quinazoline inhibitor.

Experimental Protocols

Synthesis of 6-Bromo-8-fluoroquinazolin-4(3H)-one

Objective: Construct the bicyclic core.

-

Reagents: 2-Amino-5-bromo-3-fluorobenzoic acid (1.0 eq), Formamide (5.0 eq).

-

Procedure:

-

Charge a round-bottom flask with 2-amino-5-bromo-3-fluorobenzoic acid.

-

Add formamide (neat).

-

Heat the mixture to 150°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

-

Cool to room temperature. The product often precipitates upon cooling.

-

Pour the mixture into ice-water (10 volumes).

-

Filter the solid, wash with water and cold ethanol.

-

Yield: Typically 75–85%.

-

Validation:

H NMR (DMSO-

-

Chlorination to 6-Bromo-4-chloro-8-fluoroquinazoline

Objective: Activate the C4 position for nucleophilic attack.

-

Reagents: Quinazolinone intermediate (from 5.1),

(10 eq), DIPEA (1.5 eq). -

Procedure:

-

Suspend the quinazolinone in neat

. -

Add DIPEA dropwise (catalytic base accelerates the reaction).

-

Reflux (

C) for 3 hours. The solution will turn clear. -

Critical Step: Remove excess

under reduced pressure immediately. Do not quench directly with water as it generates massive heat/HCl. -

Dissolve residue in DCM and pour onto ice/saturated

. -

Extract with DCM, dry over

. -

Storage: Use immediately or store under Argon at -20°C (hydrolysis sensitive).

-

General Procedure for 4-Anilino Derivatization

Objective: Install the specificity-determining aniline.

-

Reagents: 4-Chloro intermediate (1.0 eq), Substituted Aniline (1.1 eq), Isopropanol (solvent).

-

Procedure:

-

Dissolve the chloro-quinazoline in isopropanol (0.1 M).

-

Add the aniline.[1]

-

Reflux for 2–4 hours.

-

The product usually precipitates as the Hydrochloride salt.

-

Filter and wash with cold isopropanol/ether.

-

Purification: Recrystallize from Ethanol/Water.

-

Technical Specifications & Data

Physical Properties Table

| Property | Value | Notes |

| Molecular Formula | (For the 4-amine parent) | |

| Molecular Weight | 242.05 g/mol | |

| LogP (Predicted) | 2.1 – 2.5 | Lipophilic, good membrane permeability |

| pKa (N1) | ~2.4 | Lower than non-fluorinated analogs (3.5) |

| Melting Point | >200°C | High thermal stability |

| Solubility | Low in water; High in DMSO, DMF |

Key Analog Comparison

| Analog ID | R-Group (C4) | Target | IC50 (nM) | Status |

| Parent | Building Block | N/A | Intermediate | |

| Compound 6e | 3-Br-Aniline (+ C2-COOH) | Aurora A | 168 | Lead [1] |

| Gefitinib Analog | 3-Cl-4-F-Aniline | EGFR | < 20 nM | Research [2] |

References

-

MDPI (2024). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead. Available at: [Link][2]

-

NIH (2017). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines. Available at: [Link]

-

PubChem. 6-bromo-8-fluoroquinazolin-4-amine Compound Summary. Available at: [Link]

Sources

- 1. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromo-8-fluoroquinazolin-4-amine: A Technical Guide to Investigating its Potential as a Novel Anticancer Agent

Foreword: The Quinazoline Scaffold - A Privileged Motif in Oncology

The quinazoline core is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies.[1][2][3] This bicyclic aromatic heterocycle, composed of fused benzene and pyrimidine rings, serves as a versatile scaffold for designing inhibitors of various protein kinases crucial to cancer cell proliferation and survival.[4][5] The remarkable success of quinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, which target the Epidermal Growth Factor Receptor (EGFR), has solidified its status as a "privileged" structure in oncology drug discovery.[2][4][6] These agents typically function by competing with ATP for binding to the kinase domain, thereby inhibiting downstream signaling pathways that drive tumor growth.[4][7] The specific substitutions on the quinazoline ring system are critical determinants of potency, selectivity, and pharmacokinetic properties.[1][6] Notably, the presence of a halogen atom, such as bromine, at the 6-position has been shown to enhance anticancer effects in numerous derivatives.[2][8][9] This guide focuses on the untapped potential of a specific, relatively unexplored analogue: 6-bromo-8-fluoroquinazolin-4-amine.

Introduction: The Rationale for Investigating 6-Bromo-8-fluoroquinazolin-4-amine

While extensive research has been conducted on various quinazoline derivatives, 6-bromo-8-fluoroquinazolin-4-amine remains a molecule of significant speculative interest. Its chemical structure, featuring a bromine at position 6 and a fluorine at position 8, suggests a strong potential for potent and selective kinase inhibition.

-

The 6-Bromo Moiety : As established in numerous structure-activity relationship (SAR) studies, a halogen at the C-6 position of the quinazoline ring often contributes to enhanced inhibitory activity against key oncogenic kinases.[2][8]

-

The 8-Fluoro Moiety : The introduction of a fluorine atom at the C-8 position is less common in clinically approved quinazoline inhibitors. However, fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds—can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This substitution presents a novel avenue for exploring differentiated selectivity and improved drug-like properties.

-

The 4-Amino Group : The 4-amino group is a critical feature, providing a key hydrogen bond donor interaction within the ATP-binding pocket of many kinases, a hallmark of the 4-anilino-quinazoline class of inhibitors.[6]

This technical guide will provide a comprehensive framework for the systematic evaluation of 6-bromo-8-fluoroquinazolin-4-amine as a potential anticancer agent. We will delve into its hypothetical mechanism of action, propose detailed experimental protocols for its synthesis and biological evaluation, and outline a strategy for target identification and validation.

Postulated Mechanism of Action: A Focus on Tyrosine Kinase Inhibition

Given the extensive precedent for the quinazoline scaffold, it is highly probable that 6-bromo-8-fluoroquinazolin-4-amine exerts its potential anticancer effects through the inhibition of one or more receptor tyrosine kinases (RTKs).[5][10] The most likely candidates are members of the ErbB family (EGFR, HER2) and the Vascular Endothelial Growth Factor Receptor (VEGFR) family, both of which are frequently dysregulated in a wide range of human cancers.[6][7][11]

Dual EGFR/VEGFR-2 Inhibition: A Promising Therapeutic Strategy

Simultaneously targeting both EGFR-mediated cell proliferation and VEGFR-2-mediated angiogenesis is a clinically validated and powerful strategy to combat tumor growth and metastasis.[7][11] Vandetanib, an approved quinazoline-based drug, demonstrates the efficacy of this dual-inhibition approach.[7][12] We hypothesize that the unique halogenation pattern of 6-bromo-8-fluoroquinazolin-4-amine may confer potent dual inhibitory activity.

Below is a diagram illustrating the proposed dual-targeting mechanism.

Caption: Postulated dual inhibition of EGFR and VEGFR-2 signaling pathways by 6-bromo-8-fluoroquinazolin-4-amine.

A Roadmap for Evaluation: From Synthesis to In Vivo Efficacy

A systematic, multi-stage approach is required to rigorously evaluate the anticancer potential of 6-bromo-8-fluoroquinazolin-4-amine. This process begins with chemical synthesis and proceeds through a cascade of in vitro and in vivo assays.

Caption: A phased experimental workflow for evaluating the anticancer potential of the target compound.

Phase 1: Chemical Synthesis and Initial Screening

The foundational step is the synthesis of high-purity 6-bromo-8-fluoroquinazolin-4-amine. A plausible synthetic route could involve the reaction of a corresponding substituted aniline with a 4-chloroquinazoline precursor.[13]

Protocol 3.1.1: Synthesis of 6-bromo-8-fluoroquinazolin-4-amine

-

Starting Materials : 2-amino-3-fluoro-5-bromobenzonitrile and formamide.

-

Cyclization : Reflux the starting materials in an appropriate high-boiling point solvent (e.g., 2-ethoxyethanol) to form the quinazoline ring.

-

Purification : The crude product should be purified using column chromatography (silica gel) with a suitable eluent system (e.g., dichloromethane/methanol gradient).

-

Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Once synthesized, the compound's broad-spectrum anticancer activity should be assessed.

Protocol 3.1.2: In Vitro Cytotoxicity Screening

-

Assay : Utilize the National Cancer Institute's NCI-60 panel, a diverse set of 60 human cancer cell lines, for initial screening.[14]

-

Methodology : Employ a cell viability assay, such as the Sulforhodamine B (SRB) or MTT assay, to determine the concentration of the compound that inhibits cell growth by 50% (GI50).[15]

-

Procedure (MTT Assay) :

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the test compound for 48-72 hours.

-

Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[15]

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis : Calculate GI50 values for each cell line to identify patterns of sensitivity and resistance.

| Parameter | Description | Reference Standard |

| Cell Lines | NCI-60 Human Tumor Cell Line Screen | Doxorubicin, Cisplatin |

| Assay Type | MTT or SRB Cell Viability Assay | Erlotinib |

| Incubation Time | 48-72 hours | - |

| Endpoint | GI50 (50% Growth Inhibition) | - |

Table 1: Parameters for Initial In Vitro Cytotoxicity Screening.

Phase 2: Elucidating the Mechanism of Action

Based on the cytotoxicity screening results, the next phase focuses on determining if the compound's activity is mediated by the inhibition of our hypothesized kinase targets.

Protocol 3.2.1: In Vitro Kinase Inhibition Assays

-

Targets : Screen the compound against a panel of purified kinases, with a primary focus on EGFR and VEGFR-2.

-

Methodology : Utilize a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.

-

Procedure :

-

In a 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test compound.

-

Incubate at room temperature to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure luminescence using a plate reader.

-

-

Data Analysis : Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

| Target Kinase | Hypothesized Role | Reference Inhibitor |

| EGFR | Cell Proliferation, Survival | Gefitinib, Erlotinib |

| VEGFR-2 | Angiogenesis | Vandetanib, Sorafenib |

| HER2 | Cell Proliferation (esp. Breast Cancer) | Lapatinib |

| Other RTKs | Off-target effects, broader activity profile | Sunitinib |

Table 2: Primary Kinase Targets for Inhibition Assays.

Protocol 3.2.2: Cellular Apoptosis Assay

-

Objective : To determine if the compound induces programmed cell death (apoptosis) in sensitive cancer cell lines.

-

Methodology : Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

-

Procedure :

-

Treat a sensitive cancer cell line (e.g., A549 lung cancer or MCF-7 breast cancer) with the compound at its IC50 concentration for 24, 48, and 72 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Expected Outcome : A significant increase in the percentage of Annexin V-positive cells would indicate the induction of apoptosis.[16]

Phase 3: Target Identification and Validation

While kinase inhibition assays provide strong evidence, direct confirmation of the compound's binding target(s) within the cellular context is crucial for validating its mechanism of action.[17][18]

Protocol 3.3.1: Affinity Chromatography for Target Pull-Down

-

Probe Synthesis : Synthesize a derivative of 6-bromo-8-fluoroquinazolin-4-amine with a linker arm attached to a non-essential position, terminating in a biotin tag.[17]

-

Cell Lysate Preparation : Prepare a total protein lysate from a sensitive cancer cell line.

-

Affinity Purification :

-

Incubate the biotinylated probe with the cell lysate to allow for binding to target proteins.

-

Add streptavidin-coated agarose beads to capture the probe-protein complexes.[17]

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

-

Protein Identification : Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry (LC-MS/MS).[17]

Protocol 3.3.2: Western Blot for Target Engagement

-

Objective : To confirm that the compound inhibits the phosphorylation of its target kinase and downstream signaling proteins in intact cells.

-

Procedure :

-

Treat cancer cells with the compound at various concentrations.

-

Prepare cell lysates and separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., p-EGFR, p-VEGFR-2) and key downstream effectors (e.g., p-Akt, p-ERK).

-

Use antibodies against the total protein levels as loading controls.

-

Detect the bound antibodies using a chemiluminescent substrate.

-

-

Expected Outcome : A dose-dependent decrease in the phosphorylation levels of the target kinase and its downstream signaling partners would confirm target engagement.

Phase 4: In Vivo Preclinical Evaluation

Promising in vitro results must be translated into in vivo efficacy using animal models.[19][20]

Protocol 3.4.1: Human Tumor Xenograft Model

-

Model : Use immunodeficient mice (e.g., athymic nude mice) for the study.[19][21]

-

Procedure :

-

Subcutaneously implant a sensitive human cancer cell line (e.g., A549) into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into vehicle control and treatment groups.

-

Administer the test compound (e.g., via oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days).

-

Measure tumor volume and body weight regularly.

-

-

Endpoint : The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival analysis and ex vivo analysis of the tumors for target modulation (via Western blot or immunohistochemistry).[19]

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for investigating the potential of 6-bromo-8-fluoroquinazolin-4-amine as a novel anticancer agent. The proposed workflow is designed to be self-validating, with each phase building upon the data generated in the previous one. The unique halogenation pattern of this compound presents an exciting opportunity to develop a next-generation kinase inhibitor with a potentially differentiated profile. Positive results from this research program could establish 6-bromo-8-fluoroquinazolin-4-amine as a valuable lead compound for further optimization and development into a clinically effective cancer therapeutic.

References

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC.

- New Anticancer Agents: In Vitro and In Vivo Evalu

- Target identification of small molecules: an overview of the current applications in drug discovery. PMC.

- Target Identification and Validation (Small Molecules). University College London.

- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Source Not Available.

- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Source Not Available.

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Source Not Available.

- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Source Not Available.

- Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate.

- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Source Not Available.

- Cell-culture based test systems for anticancer drug screening. ecancer.

- In vivo screening models of anticancer drugs. Tel Aviv University.

- In vitro assays and techniques utilized in anticancer drug discovery. PubMed.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences.

- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Publishing.

- Anti-colorectal Cancer Activity of Quinazoline Derivatives: A Comprehensive Review. Source Not Available.

- Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). MDPI.

- Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Eman.

- Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. Source Not Available.

- What is Small Molecule Hit Identification (Hit ID) ?. NVIDIA Glossary.

- VEGFR-2 inhibitor. Wikipedia.

- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.

- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers.

- Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. PubMed.

- Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

- Natural Product Testing: Selecting in vivo Anticancer Assay Model. Source Not Available.

- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.

- Halogen‐based quinazolin‐4(3H)‐one derivatives as MCF‐7 breast cancer inhibitors: Current developments and structure–activity relationship | Request PDF. ResearchGate.

- Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. PMC.

- Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. PubMed.

- 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. MDPI.

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PMC.

- 6-bromo-8-fluoroquinazolin-4-amine (C8H5BrFN3). PubChemLite.

- Synthesis and Biological Evaluation of a Novel Series of 6,8-dibromo-4(3H)quinazolinone Derivatives as Anticancer Agents. PubMed.

- 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. PubMed.

- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI.

- Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Medires Publishing.

- Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. Source Not Available.

- synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.

- (PDF) Quinazolines. 3*. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents. ResearchGate.

- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Source Not Available.

- 6-bromoquinazolin-4-amine (C8H6BrN3). PubChemLite.

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]

- 5. publishing.emanresearch.org [publishing.emanresearch.org]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. noblelifesci.com [noblelifesci.com]

- 15. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. iv.iiarjournals.org [iv.iiarjournals.org]

- 20. cris.tau.ac.il [cris.tau.ac.il]

- 21. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Precision Molecular Docking of 6-Bromo-8-fluoroquinazolin-4-amine

Introduction & Scientific Rationale

The quinazoline-4-amine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a generation of tyrosine kinase inhibitors (TKIs), including Gefitinib, Erlotinib, and Lapatinib.

The specific derivative 6-Bromo-8-fluoroquinazolin-4-amine presents a unique chemotype for Fragment-Based Drug Discovery (FBDD). Its utility lies in its dual-halogen substitution pattern:

-

6-Bromo Position: Offers a handle for Suzuki-Miyaura coupling to extend the scaffold into the solvent-exposed region or hydrophobic pocket II, while also capable of forming specific Halogen Bonds (X-bonds) with backbone carbonyls.

-

8-Fluoro Position: Modulates the pKa of the N1/N3 nitrogens, influencing solubility and metabolic stability without adding significant steric bulk.

This guide details the protocol for docking this scaffold into the ATP-binding site of Epidermal Growth Factor Receptor (EGFR) , focusing on handling tautomeric states and halogen bonding scoring functions.

Target Selection & Structural Biology

Primary Target: EGFR Kinase Domain (Wild Type and T790M mutants). Reference PDB: 1M17 (EGFR complexed with Erlotinib).

Mechanism of Action (Binding Mode)

The 4-aminoquinazoline core binds to the hinge region of the kinase (residues Met793 in EGFR) via a bidentate hydrogen bond network:

-

Acceptor: N1 of the quinazoline ring accepts a proton from the amide nitrogen of Met793.

-

Donor: The exocyclic C4-amino group donates a proton to the carbonyl oxygen of Met793 (or Thr790 via water networks).

-

Halogen Role: The 6-Br atom typically projects towards the "gatekeeper" residue or the solvent front, often requiring specific scoring functions to account for the

-hole interaction.

Experimental Protocol

Phase 1: Ligand Preparation (Critical)

The accuracy of docking this scaffold depends entirely on the correct assignment of protonation and tautomeric states.

-

Structure Generation: Generate 3D coordinates for 6-Bromo-8-fluoroquinazolin-4-amine.

-

Tautomer Enumeration:

-

Quinazolin-4-amine exists in equilibrium between the amino (aromatic) and imino (quinoid) forms.

-

Directive: Force the Amino-tautomer (aromatic pyrimidine ring). The imino form is energetically unfavorable in the ATP pocket.

-

-

Protonation State (pH 7.4):

-

The pKa of the N1 ring nitrogen is typically ~5.4. The 8-Fluoro substituent is electron-withdrawing, likely lowering the pKa slightly (< 5.2).

-

Directive: Dock the neutral species. While a fraction may be protonated, the neutral form is required for the classic acceptor-donor motif at the hinge.

-

Phase 2: Receptor Preparation

Input: PDB ID 1M17 (Resolution 2.60 Å).

-

Preprocessing:

-

Remove crystallographic waters except those within 5Å of the hinge region (specifically HOH 10 in 1M17), as they often mediate bridging interactions for the C4-amine.

-

Add hydrogens using the PropKa algorithm (pH 7.0).

-

-

Restrained Minimization:

-

Apply OPLS4 force field.

-

Converge to RMSD 0.30 Å for heavy atoms to relieve steric clashes without distorting the experimental pocket geometry.

-

Phase 3: Grid Generation & Halogen Bonding

Standard scoring functions (e.g., Vina) treat halogens as simple hydrophobic spheres. For 6-Br, this is insufficient.

-

Grid Center: Centered on the centroid of the co-crystallized ligand (Erlotinib).

-

Box Size:

Å (sufficient for the fragment). -

Constraint Definition (Optional but Recommended):

-

Define a positional constraint (H-bond) on the backbone nitrogen of Met793 .[1]

-

-

Scoring Function Adjustment:

-

If using Glide (Schrödinger): Enable "XP (Extra Precision)" and check "Enhanced Halogen Scoring".

-

If using GOLD (CCDC): Use the ASP (Astex Statistical Potential) or ChemScore with specific metal/halogen parameters.

-

If using AutoDock Vina: Use the AutoDock VinaXB fork if available, which includes specific halogen bond terms.

-

Workflow Visualization

The following diagram illustrates the validated workflow for docking this scaffold.

Caption: Integrated workflow for fragment docking of halogenated quinazolines, emphasizing tautomer control and specific scoring functions.

Interaction Analysis & Expected Results

When analyzing the docking pose of 6-Bromo-8-fluoroquinazolin-4-amine, successful convergence is defined by the specific interactions detailed below.

Key Interaction Table

| Interaction Type | Ligand Atom | Protein Residue | Distance (Å) | Geometry Note |

| H-Bond Acceptor | N1 (Ring) | Met793 (NH) | 1.9 - 2.2 | Planar alignment |

| H-Bond Donor | N (Exocyclic Amine) | Met793 (CO) | 2.0 - 2.4 | Often water-mediated |

| Halogen Bond | 6-Br | Gatekeeper / Backbone | 3.0 - 3.5 | Angle C-Br···O |

| Hydrophobic | Quinazoline Ring | Leu718, Val726 | < 4.0 | |

| Electronic | 8-F | Cys797 (Proximity) | varies | Modulates ring electron density |

The Halogen Bond (Sigma-Hole)

The 6-Bromo substituent is not merely hydrophobic.[2] In high-resolution analyses, the bromine atom exhibits a

-

Observation: Look for the Br atom pointing towards a backbone carbonyl oxygen or a Lewis base in the pocket.

-

Validation: The angle of approach is critical. A "head-on" approach (C-Br···Acceptor angle > 160°) indicates a true halogen bond. Side-on interactions are purely hydrophobic/steric.

Pathway Logic & Signaling Context[3]

Understanding where this docking fits into the broader drug discovery pipeline is essential.

Caption: Strategic progression from the 6-Br-8-F scaffold to a lead candidate via structure-based design.

References

-

Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272.

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.

-

Hardegger, L. A., Kuhn, B., et al. (2011). Systematic investigation of halogen bonding in protein–ligand interactions. Angewandte Chemie International Edition, 50(1), 314-318.

-

Raha, K., & Merz Jr, K. M. (2005). A quantum mechanics-based scoring function: Study of zinc ion-mediated ligand binding. (Context: QM scoring for specific interactions). Journal of the American Chemical Society.

-

El-Azab, A. S., et al. (2017). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of EGFR Tyrosine Kinase. Bioorganic & Medicinal Chemistry.

Sources

Technical Support Center: Scalable Synthesis of 6-Bromo-8-fluoroquinazolin-4-amine

Executive Summary

The 6-bromo-8-fluoroquinazolin-4-amine scaffold is a critical pharmacophore in the development of next-generation Tyrosine Kinase Inhibitors (TKIs), particularly for EGFR and VEGFR targets. The presence of the C8-fluorine atom modulates metabolic stability and binding affinity, while the C6-bromine provides a versatile handle for late-stage palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This guide addresses the specific challenges of scaling this synthesis, focusing on the electronic deactivation caused by the 8-fluoro substituent and the hydrolytic instability of the 4-chloro intermediate.

Visual Workflow: Synthetic Pathway

The following diagram outlines the optimized 3-step scalable route, highlighting critical process control points (PCPs).

Caption: Optimized 3-step linear synthesis. Note the critical instability of Intermediate 2, requiring anhydrous handling.

Module 1: Cyclization (Scaffold Construction)

Reaction: Condensation of 2-amino-5-bromo-3-fluorobenzoic acid with formamidine acetate.

Troubleshooting Guide

Q: My reaction mixture solidifies ("seizes") before conversion is complete. How do I maintain agitation?

-

Diagnosis: The quinazolinone product is highly insoluble and crystallizes out of the melt or solvent, stalling the reaction by trapping starting material.

-

Solution: Switch from neat fusion to a high-boiling solvent system. We recommend 2-methoxyethanol or n-butanol at reflux.

-

Protocol Adjustment: Use 5-10 volumes of solvent. If using formamidine acetate (1.5 equiv), ensure the internal temperature remains >110°C to drive the condensation and eliminate water.

Q: I see a significant impurity at M+14 (Methylation) or incomplete cyclization.

-

Diagnosis: If using DMF-DMA (Dimethylformamide dimethyl acetal), you may get methylation of the carboxylic acid.

-

Corrective Action: Avoid DMF-DMA for this specific substrate. Use Formamidine Acetate or Formamide .

-

Mechanism: The 8-fluoro group creates steric crowding around the amine/carboxylic acid region. Formamidine acetate is a smaller electrophile and cyclizes more efficiently than bulkier reagents [1].

Module 2: Chlorination (The "Danger Zone")

Reaction: Conversion of the quinazolinone to 4-chloro-6-bromo-8-fluoroquinazoline using POCl

Technical Insight: The 8-Fluoro Effect

The fluorine atom at C8 is electron-withdrawing (inductive effect, -I). While this increases the electrophilicity of C4 (good for the next step), it decreases the nucleophilicity of N1 and the carbonyl oxygen, making the initial attack on the Vilsmeier reagent slower than in non-fluorinated analogs. Catalysis is mandatory.

FAQ & Troubleshooting

Q: The reaction turns black and tarry. Is the product salvageable?

-

Cause: Thermal decomposition due to uncontrolled exotherm or lack of solvent.

-

Fix: Do not run neat in POCl

if scaling above 10g. Use Toluene or Acetonitrile as a co-solvent (5 vol). -

Critical Additive: Add N,N-Dimethylaniline (1.0 equiv) or catalytic DMF. This forms the Vilsmeier reagent in situ, allowing the reaction to proceed at lower temperatures (refluxing acetonitrile vs. refluxing neat POCl

) [2].

Q: After workup, LCMS shows mostly the starting material (Quinazolinone) instead of the Chloride.

-

The "Ghost" Problem: You likely formed the product, but it hydrolyzed back to the starting material during the quench. The 8-fluoro-4-chloro species is extremely sensitive to moisture due to the highly electron-deficient ring.

-

Protocol Standard:

-

Evaporate excess POCl

under vacuum (rotary evaporator with base trap). -

Azeotrope residue with Toluene (2x) to remove traces of acid.

-

Quench: Pour the residue slowly into a stirred mixture of DCM and sat. NaHCO

at 0°C . Do not quench into water alone. The biphasic system protects the product in the organic layer immediately [3].

-

Module 3: Amination (S Ar Displacement)

Reaction: Displacement of the 4-chloro group with Ammonia.

Data: Solvent Selection Matrix

| Solvent | Reaction Rate | Solubility of NH | Workup Ease | Recommendation |

| Methanol | Fast | High (7N) | Difficult (Product solubilizes) | ❌ Avoid for scale |

| THF | Medium | Medium | Medium | ⚠️ Acceptable |

| Isopropanol (IPA) | Fast | High | Excellent (Product precipitates) | ✅ Preferred |

| DMF | Slow | Low | Poor (High BP) | ❌ Avoid |

Troubleshooting Guide

Q: I am concerned about displacing the 8-Fluoro group (defleourination).

-

Analysis: Nucleophilic Aromatic Substitution (S

Ar) is regioselective.[1] The leaving group ability of Chloride (at C4, part of the imidoyl chloride system) is orders of magnitude higher than Fluoride (at C8) under these conditions. -

Verification: Run the reaction at Room Temperature . Heating (>60°C) increases the risk of attacking the C8 position or the C6-Bromine (rare, but possible with strong nucleophiles).

-

Control: Monitor by HPLC. The 4-amino product is significantly more polar than the 4-chloro precursor.

Q: How do I remove the ammonium chloride salts without aqueous wash (to prevent hydrolysis)?

-

Process:

-

Run reaction in IPA (Isopropanol).

-

Upon completion, the product (free base) and NH

Cl will precipitate. -

Evaporate solvent.[2]

-

Slurry the solid in Water (rapidly) to dissolve NH

Cl, then filter immediately. The 4-amino product is stable to water after the chlorine is displaced. -

Dry filter cake at 50°C under vacuum.

-

Module 4: Scalability & Purification

Goal: Avoid column chromatography for batches >50g.

Self-Validating Purification Protocol

-

Acid-Base Extraction:

-

Dissolve crude solid in 1M HCl (Product forms soluble HCl salt).

-

Filter off insoluble impurities (unreacted starting material often remains solid).

-

Neutralize filtrate with 4M NaOH to pH 10.

-

Product precipitates as a white/off-white solid.

-

-

Crystallization:

-

Recrystallize from Ethanol/Water (9:1) if purity is <98%.

-

References

-

Connolly, D. J., et al. (2005). "Practical Synthesis of Quinazolin-4-ones." Tetrahedron, 61(43), 10153-10160.

-

Lafleur, K., et al. (2021). "Process Development of a Scalable Route to Quinazoline Derivatives." Organic Process Research & Development, 25(3), 450-458.

-

Search Result 1.1. (2011). "POCl3 chlorination of 4-quinazolones." PubMed / NIH.

-

Search Result 1.22. (2024). "Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis." Molecules (MDPI).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for POCl

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 6- and 8-Substituted Quinazolines

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists Focus: Technical analysis of substitution effects at C6 and C8 positions on the quinazoline scaffold, specifically in the context of Kinase Inhibition (EGFR, VEGFR) and emerging targets.

Executive Summary: The Scaffold Evolution

The quinazoline pharmacophore, particularly the 4-anilinoquinazoline core, remains a cornerstone in kinase inhibitor design. Historically, drug development has favored 6,7-disubstitution (e.g., Gefitinib, Erlotinib) to drive solubility and solvent-front interactions. However, the emergence of resistance mutations (e.g., EGFR T790M, C797S) and the need for novel IP space has shifted focus toward 6-monosubstituted and 8-substituted variants.

This guide objectively compares these two substitution vectors. While the C6-position serves as a reliable "anchor" for solubilizing groups and covalent warheads, the C8-position acts as a "molecular rudder," capable of enforcing bioactive conformations or accessing unique hydrophobic pockets, albeit with a steeper SAR profile.

Mechanistic Comparison: Binding Modes & Structural Biology

To understand the divergent SAR, one must visualize the quinazoline core within the ATP-binding pocket of a typical kinase (e.g., EGFR).

The C6 Vector (Solvent Front)

-

Role: The C6 position points directly toward the solvent-accessible region.

-

Utility: Ideal for bulky hydrophilic groups (morpholine, piperazine) to improve ADME properties without disrupting the hinge binding mode.

-

Covalent Targeting: In covalent inhibitors (e.g., Afatinib), the C6 position often hosts the acrylamide warhead that targets Cys797.

The C8 Vector (Pocket Floor/Gatekeeper)

-

Role: The C8 position is buried deeper, often interacting with the "floor" of the ATP pocket or the gatekeeper residue (e.g., Thr790 or Met790).

-

Utility: Small lipophilic groups (F, Cl, Me) here can displace water molecules or induce a twisted conformation of the 4-anilino ring, locking the molecule in a bioactive state.

-

Risk: This region has limited steric tolerance. Large substituents often clash with the backbone, killing potency ("Steep SAR").

Visualization: Scaffold Interaction Map

Figure 1: Functional mapping of C6 vs. C8 substitutions on the Quinazoline scaffold.

Comparative Performance Analysis

Potency & Selectivity[1]

The following data summarizes the impact of shifting substituents from C6 to C8 in 4-anilinoquinazoline EGFR inhibitors.

Table 1: Impact of C6 vs. C8 Substitution on EGFR Inhibition (IC50)

| Compound Class | Substitution Pattern | Substituent (R) | EGFR WT IC50 (nM) | EGFR T790M IC50 (nM) | Observation |

| Reference | 6,7-dimethoxy | -OMe (Standard) | 0.025 | >100 | High potency, poor solubility. |

| 6-Substituted | 6-Acrylamide | -NHCO-CH=CH2 | 0.5 | 2.7 | Covalent Binder. High potency against mutants. |

| 6-Substituted | 6-Morpholino | -O-(CH2)3-Morph | 38.9 | N/A | Solubility Driver. Retains potency, improves PK. |

| 8-Substituted | 8-Methyl | -CH3 | 120 | >1000 | Steric Clash. Methyl at C8 often reduces affinity vs C6/C7. |

| 8-Substituted | 8-(o-tolyl) | -Ph-2-Me | 23.7 (PD-L1)* | N/A | Target Specific. 8-aryl groups effective in PD-L1, not EGFR. |

| 8-Substituted | 8-Halogen | -F / -Cl | 15-50 | N/A | Metabolic Blocker. Halogens at C8 improve half-life. |

Note: PD-L1 data included to highlight where C8 substitution outperforms C6.

Advantages & Disadvantages

| Feature | 6-Substituted Quinazolines | 8-Substituted Quinazolines |

| Primary Design Goal | Solubility, Covalent Bonding (Cys797). | Conformational control, Metabolic stability. |

| SAR Slope | Shallow: Tolerates large, diverse groups. | Steep: Highly sensitive to steric bulk. |

| Metabolic Stability | Moderate (Solvent exposed groups often metabolized). | High: C8 blocks metabolic soft spots on the ring. |

| Synthetic Access | High (Readily available 5-substituted anthranilic acids). | Moderate (Requires 3-substituted anthranilic acids or lithiation). |

| Key Drug Examples | Gefitinib, Afatinib, Dacomitinib.[1] | Emerging clinical candidates (e.g., for PD-L1).[2] |

Experimental Protocols

To validate these SAR claims, the following protocols allow for the synthesis and biological evaluation of matched pairs (6- vs 8-substituted).

Synthesis Workflow (Niementowski Variation)

This route allows divergent synthesis of 6- and 8-substituted analogs from the corresponding anthranilic acids.

Reagents:

-

Substituted Anthranilic Acid (5-sub for C6-product, 3-sub for C8-product).

-

Formamidine Acetate.

-

POCl3 (Phosphorus Oxychloride).

Step-by-Step Protocol:

-

Cyclization: Reflux substituted anthranilic acid (1.0 eq) with formamidine acetate (1.5 eq) in 2-methoxyethanol at 125°C for 12-18h.

-

Checkpoint: Monitor TLC for disappearance of acid. Product (Quinazolin-4(3H)-one) usually precipitates upon cooling.

-

-

Chlorination: Suspend the quinazolinone (1.0 eq) in POCl3 (5-10 vol). Add catalytic DMF (3 drops). Reflux (105°C) for 2-4h until solution clears.

-

Safety: Quench excess POCl3 carefully into ice/ammonia. Extract 4-chloroquinazoline with DCM.

-

-

SNAr Coupling: Dissolve 4-chloroquinazoline (1.0 eq) and substituted aniline (1.1 eq) in Isopropanol (IPA). Heat to 80°C for 4h.

-

Validation: The product precipitates as the HCl salt. Filter and wash with cold IPA/Ether.

-

Visualization: Synthetic Route

Figure 2: Divergent synthesis of 6- and 8-substituted quinazolines via the Niementowski reaction.

In Vitro Kinase Assay (EGFR)

Objective: Determine IC50 to quantify the potency shift between C6 and C8 analogs.

Materials:

-

Recombinant EGFR kinase domain (WT and T790M).[5]

-

Poly(Glu,Tyr) 4:1 peptide substrate.

-

ATP (Km concentration).

-

ADP-Glo™ Kinase Assay Kit (Promega).

Protocol:

-

Preparation: Prepare 3x serial dilutions of compounds in DMSO (Start at 10 µM).

-

Reaction: In a 384-well plate, mix:

-

2 µL Compound.

-

4 µL Kinase Enzyme (0.2 ng/µL).

-

4 µL Substrate/ATP mix.

-

-

Incubation: Incubate at Room Temperature for 60 minutes.

-

Detection: Add 10 µL ADP-Glo™ Reagent (40 min incubation) followed by 10 µL Kinase Detection Reagent (30 min incubation).

-

Analysis: Measure Luminescence. Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

References

-

Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[1][3][7] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry. Link

-

Gan, W., et al. (2022).[8] "Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists." Frontiers in Pharmacology. Link

-

Rao, V. K., et al. (2013).[9] "Quinazoline-based multi-tyrosine kinase inhibitors: Synthesis, modelling, antitumor and antiangiogenic properties."[3] European Journal of Medicinal Chemistry. Link

-

Zhang, H., et al. (2024).[8] "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy." Molecules. Link

-

Stamos, J., et al. (2002).[9] "Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor." Journal of Biological Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]

- 9. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

Validating Target Engagement: A Comparative Guide to 6-Bromo-8-fluoroquinazolin-4-amine Binding

In the landscape of contemporary drug discovery, particularly within oncology, the quinazoline scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors. This guide provides an in-depth technical comparison for validating the binding of a novel compound, 6-Bromo-8-fluoroquinazolin-4-amine, to its putative target protein. Given the prevalence of the 4-anilinoquinazoline moiety in targeting the Epidermal Growth Factor Receptor (EGFR), this document will use EGFR as the primary example target. We will explore the causality behind experimental choices, present detailed protocols for robust validation, and compare the hypothetical performance of our compound of interest against established clinical alternatives, Afatinib and Osimertinib.

The Rationale: Why EGFR?

The EGFR signaling pathway is a cornerstone of cell proliferation, differentiation, and survival. Its aberrant activation, often through mutation, is a well-established driver in several cancers, most notably non-small cell lung cancer (NSCLC). Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have revolutionized treatment paradigms for patients with EGFR-mutant tumors.

Afatinib, a second-generation TKI, irreversibly binds to EGFR and other ErbB family members, demonstrating efficacy against common EGFR mutations.[][2][3][4][5] However, its activity is limited against the T790M resistance mutation.[4] This led to the development of third-generation inhibitors like Osimertinib, which is designed to be selective for both sensitizing mutations and the T790M resistance mutation while sparing wild-type EGFR, thereby offering a better safety profile.[6][7]

Our compound, 6-Bromo-8-fluoroquinazolin-4-amine, shares the core quinazoline structure, suggesting a high probability of activity against kinases, with EGFR being a prime candidate. The bromine and fluorine substitutions on the quinazoline ring are expected to modulate binding affinity and selectivity.[8] This guide, therefore, outlines the critical experiments required to confirm direct binding to EGFR, quantify this interaction, and benchmark it against the established inhibitors Afatinib and Osimertinib.

A Multi-faceted Approach to Binding Validation

No single technique is sufficient to definitively validate target engagement.[9] A robust validation strategy employs a combination of biophysical and cell-based assays to provide orthogonal evidence of a direct and specific interaction between the small molecule and its target protein in a physiologically relevant context.

Caption: A schematic overview of the CETSA protocol. [10] Experimental Protocol:

-

Cell Treatment:

-

Culture NSCLC cell lines expressing wild-type EGFR (e.g., A549) and mutant EGFR (e.g., NCI-H1975, which harbors L858R and T790M mutations).

-

Treat the cells with a range of concentrations of 6-Bromo-8-fluoroquinazolin-4-amine, Afatinib, or Osimertinib. A vehicle control (DMSO) must be included.

-

-

Thermal Challenge:

-

Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes). [10]3. Lysis and Protein Quantification:

-

Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

Quantify the amount of soluble EGFR in the supernatant using Western blotting or an ELISA-based method.

-

-

Data Analysis:

-

Melt Curve: Plot the amount of soluble EGFR as a function of temperature. A shift in the melting temperature (T m ) in the presence of the compound indicates target engagement.

-

Isothermal Dose-Response (ITDR): At a fixed temperature that causes partial protein denaturation, plot the amount of soluble EGFR as a function of compound concentration. This allows for the determination of an apparent cellular EC 50 for binding.

-

Data Presentation:

| Compound | Cell Line | Target EGFR Variant | ΔT m (°C) | ITDR EC 50 (µM) |

| 6-Bromo-8-fluoroquinazolin-4-amine | A549 | Wild-Type | TBD | TBD |

| NCI-H1975 | L858R/T790M | TBD | TBD | |

| Afatinib | A549 | Wild-Type | Significant | Low µM |

| NCI-H1975 | L858R/T790M | Minimal | High µM / Inactive | |

| Osimertinib | A549 | Wild-Type | Minimal | Mid µM |

| NCI-H1975 | L858R/T790M | Significant | Low nM |

Conclusion and Future Directions

This guide outlines a comprehensive and robust strategy for validating the binding of 6-Bromo-8-fluoroquinazolin-4-amine to its putative target, EGFR. By employing a combination of biophysical and cell-based assays, researchers can obtain quantitative and physiologically relevant data on target engagement. The comparative analysis against established drugs like Afatinib and Osimertinib provides a critical benchmark for evaluating the compound's potential as a novel EGFR inhibitor.

A successful validation, demonstrating potent and selective binding to mutant EGFR, would warrant further investigation into its mechanism of action, cellular activity, and potential as a therapeutic agent for EGFR-driven cancers.

References

-

Patel, A., et al. (2024). Afatinib. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link].

-

American Health & Drug Benefits. (2013). Gilotrif (Afatinib): Second-Generation Tyrosine Kinase Inhibitor Indicated for the First-Line Treatment of Patients with Non–Small-Cell Lung Cancer and EGFR Mutation. American Health & Drug Benefits. Available from: [Link].

-

Wikipedia. Afatinib. Wikipedia. Available from: [Link].

-

Hirsh, V. (2015). Afatinib in Non–Small Cell Lung Cancer. In: P. A. Jänne (Ed.), Targeted Therapy in Non-Small Cell Lung Cancer. Excerpta Medica. Available from: [Link].

-

Passaro, A., et al. (2021). A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases. Cancers. Available from: [Link].

-

Molina, D. M., et al. (2013). Monitoring Drug-Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science. Available from: [Link].

-

Xia, Y., et al. (2019). Osimertinib confers potent binding affinity to EGFR Kinase Domain Duplication. International Journal of Cancer. Available from: [Link].

-

Technology Networks. (2021). Isothermal Titration Microcalorimetry: An Essential Tool for Fragment-Based Drug Discovery. Technology Networks. Available from: [Link].

-

Malvern Panalytical. (2025). Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. Malvern Panalytical. Available from: [Link].

-

Lee, K., et al. (2021). Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types. Thoracic Cancer. Available from: [Link].

-

Wang, Z., et al. (2011). Identification and validation of protein targets of bioactive small molecules. MedChemComm. Available from: [Link].

-

Patsnap. (2025). What is the mechanism of action of Osimertinib mesylate?. Patsnap Synapse. Available from: [Link].

-

Singh, H., et al. (2021). Outcomes of first-generation versus third-generation epidermal growth factor receptor (EGFR) inhibitors in non-small cell lung cancer with brain metastases (NSCLCBM). ASCO Publications. Available from: [Link].

-

Kitagawa, D., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening. Available from: [Link].

-

Telling, J. W. (2010). Isothermal titration calorimetry in drug discovery. British Journal of Pharmacology. Available from: [Link].

-

GRACE. (2015). Are There Distinctions Among Currently Available Oral EGFR Inhibitors?. YouTube. Available from: [Link].

-

Peters, S., et al. (2021). Comparing EGFR tyrosine kinase inhibitor treatments in EGFR-mutated NSCLC across Asian and non-Asian patients: a plain language summary. Oncology Central. Available from: [Link].

-

Malmqvist, M. (2012). Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. In: A. G. Lee (Ed.), Ion Channels. Humana Press. Available from: [Link].

-

Navratilova, I., & Hopkins, A. L. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry. Available from: [Link].

-

Practical Fragments. (2010). Isothermal titration calorimetry (ITC). Practical Fragments. Available from: [Link].

-

Remon, J., et al. (2016). The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer. Expert Review of Anticancer Therapy. Available from: [Link].

-

Bio-Rad. (2023). An Introduction to Surface Plasmon Resonance. Bio-Rad. Available from: [Link].

-

Lin, C. C., et al. (2019). On-target Resistance to the Mutant-Selective EGFR Inhibitor Osimertinib Can Develop in an Allele-Specific Manner Dependent on the Original EGFR-Activating Mutation. Clinical Cancer Research. Available from: [Link].

-

Xia, Y., et al. (2019). Osimertinib confers potent binding affinity to EGFR kinase domain duplication. PubMed. Available from: [Link].

-

Nissink, J. W. M., et al. (2002). A new test set for validating predictions of protein-ligand interaction. Proteins: Structure, Function, and Bioinformatics. Available from: [Link].

-

Zhang, H., et al. (2024). Protein Target Prediction and Validation of Small Molecule Compound. Journal of Visualized Experiments. Available from: [Link].

-

Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link].

-

Oncolines B.V. (2021). Case study: Phosphorylation status determines kinase inhibitor binding. Oncolines B.V. Available from: [Link].

-

Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. Available from: [Link].

-

Wikipedia. Methods to investigate protein–protein interactions. Wikipedia. Available from: [Link].

-

ACS Publications. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry. Available from: [Link].

-

ResearchGate. (2017). How to validate small-molecule and protein interactions in cells?. ResearchGate. Available from: [Link].

-

Creative Biostructure. Small Molecule Drug Target Identification and Validation. Creative Biostructure. Available from: [Link].

-

Broad Institute. Small Molecule Hit Identification and Validation. Broad Institute. Available from: [Link].

-

Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available from: [Link].

-

News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical. Available from: [Link].

-

MDPI. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank. Available from: [Link].

-

ResearchGate. (2014). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. ResearchGate. Available from: [Link].

-

PubChem. 6-bromo-8-fluoroquinazolin-4-amine. PubChem. Available from: [Link].

-

MDPI. (2024). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. Available from: [Link].

-

Nature. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. Communications Biology. Available from: [Link].

-

PubMed. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry. Available from: [Link].

-

MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. Available from: [Link].

Sources

- 2. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Gilotrif (Afatinib): Second-Generation Tyrosine Kinase Inhibitor Indicated for the First-Line Treatment of Patients with Non–Small-Cell Lung Cancer and EGFR Mutation [ahdbonline.com]

- 4. Afatinib - Wikipedia [en.wikipedia.org]

- 5. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 7. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one | 1352717-91-9 | Benchchem [benchchem.com]

- 9. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Comparative Molecular Docking of Quinazoline Analogs

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the molecular docking performance of various quinazoline analogs against a key therapeutic target. We will delve into the causality behind experimental choices, present supporting data, and provide detailed, self-validating protocols.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly as kinase inhibitors.[1][2] Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism of action.[3][4] This guide will focus on the comparative docking of quinazoline analogs against the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy.[5][6] Specifically, we will investigate the T790M mutant of EGFR, which is associated with acquired resistance to first-generation EGFR inhibitors.[1]

The "Why" Behind Our Approach: Justifying Experimental Design

Our experimental design is grounded in the principles of structure-based drug design. The central hypothesis is that by systematically comparing the docking scores and binding interactions of a series of quinazoline analogs, we can elucidate key structure-activity relationships (SAR) that govern their inhibitory potency against EGFR T790M.[7][8]

We have selected a set of quinazoline analogs with varying substitutions at key positions of the quinazoline core. This allows for a systematic exploration of how different functional groups influence binding affinity and interaction patterns within the ATP-binding pocket of EGFR.[3][9] The choice of AutoDock Vina, a widely used and well-validated open-source docking program, ensures reproducibility and accessibility of the described protocol.[10]

Experimental Protocol: A Step-by-Step Workflow

This section details the complete workflow for our comparative molecular docking study.

Workflow Overview

The following diagram, generated using Graphviz, illustrates the key stages of our molecular docking protocol.

Caption: Molecular docking workflow from preparation to analysis.

I. Protein Preparation

The initial step involves preparing the receptor for docking. This is a critical stage to ensure the accuracy of the docking simulation.[11][12]

-

Obtain Protein Structure: Download the crystal structure of the EGFR T790M mutant in complex with a known inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 2A4L.[13]

-

Clean the Structure: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.[11][14] This can be accomplished using molecular visualization software such as UCSF Chimera or PyMOL.[14][15]

-

Add Hydrogens and Assign Charges: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds. Assign partial charges to the protein atoms using a force field like Gasteiger.[12] AutoDock Tools (ADT) can automate this process.[15]

-

Define the Binding Site: Identify the active site of the protein. This is typically the cavity where the co-crystallized ligand was bound.[16]

II. Ligand Preparation

Proper preparation of the quinazoline analogs is equally important for a successful docking study.[16][17]

-

Obtain Ligand Structures: The 2D structures of the quinazoline analogs can be drawn using chemical drawing software like ChemDraw and saved in a suitable format (e.g., MOL).[18]

-

Convert to 3D and Minimize Energy: Convert the 2D structures to 3D and perform energy minimization to obtain a low-energy conformation. This can be done using software like Avogadro or the MMFF94 force field.[4][18]

-

Prepare for Docking: Use AutoDock Tools to assign Gasteiger charges, merge non-polar hydrogens, and define the rotatable bonds for each ligand. The final prepared ligands should be saved in the PDBQT format.[15]

III. Molecular Docking Simulation

With the prepared protein and ligands, we can now proceed with the docking calculations using AutoDock Vina.[10][11]

-

Grid Box Generation: Define a grid box that encompasses the entire binding site of the protein. The grid box should be large enough to allow the ligand to move freely but not so large as to be computationally expensive. The center and dimensions of the grid box can be determined using AutoDock Tools.

-

Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.

-

Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file. Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).[10]

IV. Analysis of Docking Results

-

Binding Affinity: The primary metric for comparison is the binding affinity, which is reported as a negative score in kcal/mol.[19] A lower (more negative) score indicates a stronger predicted binding affinity.[19]

-

Binding Pose and Interactions: Visualize the top-ranked binding pose for each ligand within the active site of the protein using software like PyMOL or Discovery Studio Visualizer.[20] Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.[2]

-

Validation: To validate the docking protocol, the co-crystallized ligand can be re-docked into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[21][22]

Comparative Analysis of Quinazoline Analogs

For this guide, we will compare three hypothetical quinazoline analogs (Analog A, Analog B, and Analog C) against the known EGFR inhibitor, Gefitinib.

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| Gefitinib (Reference) | -9.8 | Met793, Lys745, Cys797 | Met793 (N-H...O), Lys745 (N-H...N) | Leu718, Val726, Ala743, Leu844 |

| Analog A | -10.5 | Met793, Lys745, Asp855 | Met793 (N-H...O), Asp855 (O-H...O) | Leu718, Val726, Ala743, Leu844 |

| Analog B | -8.2 | Met793, Cys797 | Met793 (N-H...O) | Leu718, Val726, Leu844 |

| Analog C | -9.1 | Met793, Lys745 | Met793 (N-H...O), Lys745 (N-H...N) | Val726, Ala743, Leu844 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Results

-

Analog A exhibits the highest predicted binding affinity, even surpassing the reference inhibitor Gefitinib. The formation of an additional hydrogen bond with Asp855 likely contributes to this enhanced affinity.[1]

-

Analog B shows the lowest binding affinity. The absence of a key hydrogen bond with Lys745, a crucial interaction for many EGFR inhibitors, could explain its weaker binding.[1]

-

Analog C demonstrates a binding affinity comparable to Gefitinib, forming similar hydrogen bond interactions with Met793 and Lys745.

These results highlight the importance of specific interactions within the EGFR active site and provide a rationale for the observed differences in binding affinities. This information can guide the design of new quinazoline analogs with improved inhibitory activity.[5]

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of quinazoline analogs. By following the detailed protocols and understanding the rationale behind each step, researchers can gain valuable insights into the structure-activity relationships of their compounds. The results from such studies can significantly accelerate the drug discovery process by prioritizing the synthesis and biological evaluation of the most promising candidates.[3][7]

Future work could involve expanding the library of quinazoline analogs, exploring other protein targets, and employing more advanced computational techniques such as molecular dynamics simulations to further refine the understanding of ligand-protein interactions.[6][7]

References

-

rDock | A Fast, Versatile and Open Source Program for Docking Ligands to Proteins and Nucleic Acids. (n.d.). Retrieved from [Link]

-

AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

-

What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. (2023, May 5). ResearchGate. Retrieved from [Link]

-

Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024, September 5). World Journal of Advanced Research and Reviews. Retrieved from [Link]

-

Shah, P., et al. (n.d.). Structure-based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Metabolic Reactivity Studies of Quinazoline Derivatives for their Anti-EGFR Activity Against Tumor Angiogenesis. Current Medicinal Chemistry. Retrieved from [Link]

-

Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (n.d.). ACS Omega. Retrieved from [Link]

-

Virtual Screening and Molecular Docking of 4,6,7-Tri Substituted Quinazoline Derivatives as Potential EGFR Inhibitors. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (2024, October 24). Frontiers in Chemistry. Retrieved from [Link]

-

AutoDock Vina: Molecular docking program. (n.d.). AutoDock Vina Documentation. Retrieved from [Link]

-

Ligand preparation: Significance and symbolism. (2025, July 31). ScienceDirect. Retrieved from [Link]

-

Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (n.d.). ACS Omega. Retrieved from [Link]

-

OpenDock: a pytorch-based open-source framework for protein–ligand docking and modelling. (2024, November 15). Bioinformatics. Retrieved from [Link]

-

3D-QSAR AND DOCKING STUDIES OF NOVEL QUINAZOLINE ANALOGUES AS ORAL INHIBITORS TOWARDS AP-1 AND NF-κB. (n.d.). Journal of Theoretical and Computational Chemistry. Retrieved from [Link]

-

A comparative QSAR analysis and molecular docking studies of quinazoline derivatives as tyrosine kinase (EGFR) inhibitors: A rational approach to anticancer drug design. (2013, October). Journal of Saudi Chemical Society. Retrieved from [Link]

-

Analysing Scoring Functions for Molecular Structure-Based Drug Design. (n.d.). IEEE Xplore. Retrieved from [Link]

-

Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. (n.d.). Journal of Universitas Airlangga. Retrieved from [Link]

-

Preparing the protein and ligand for docking. (2025, April 8). ScotChem. Retrieved from [Link]

-

Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023, April 3). MDPI. Retrieved from [Link]

-

Links to free-accessible programs for molecular docking. (n.d.). Katedra Biochemii Żywności. Retrieved from [Link]

-